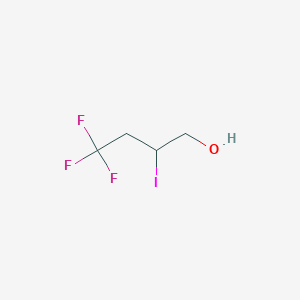
CF3CH2Chich2OH
Overview
Description
CF3CH2Chich2OH is an organic compound with the molecular formula C₄H₆F₃IO It is characterized by the presence of trifluoromethyl and iodine substituents on a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CF3CH2Chich2OH typically involves the reaction of trifluoroiodomethane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
CF3CH2Chich2OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine substituent can be reduced to form the corresponding trifluorobutanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of 4,4,4-Trifluoro-2-iodo-butanone.
Reduction: Formation of 4,4,4-Trifluoro-butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Scientific Research Applications
CF3CH2Chich2OH has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which CF3CH2Chich2OH exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-butyn-1-ol
- 4,4,4-Trifluoro-2-methyl-2-butanol
- 3-Bromo-4,4,4-trifluoro-butan-1-ol
Uniqueness
CF3CH2Chich2OH is unique due to the presence of both trifluoromethyl and iodine substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C4H6F3IO |
|---|---|
Molecular Weight |
253.99 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-iodobutan-1-ol |
InChI |
InChI=1S/C4H6F3IO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2H2 |
InChI Key |
VHIMDDDEWZJNRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)I)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

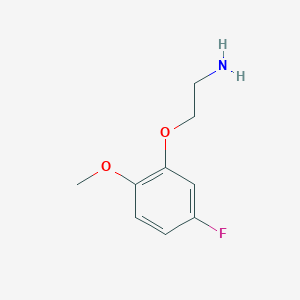
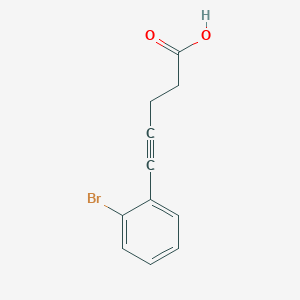
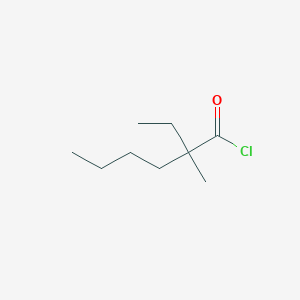
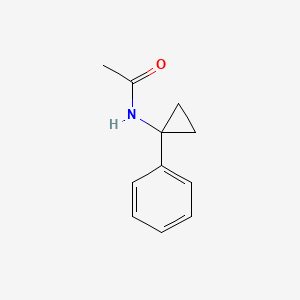
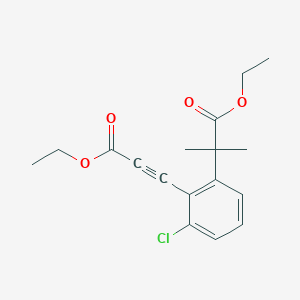
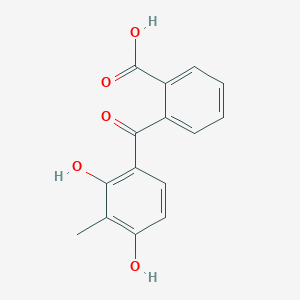
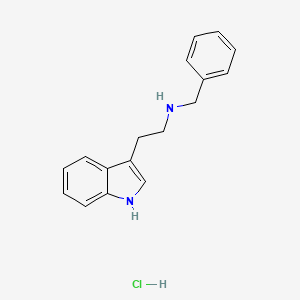
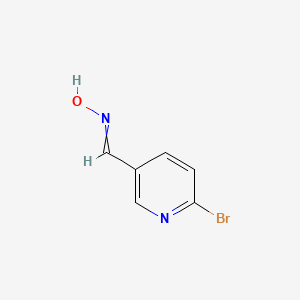
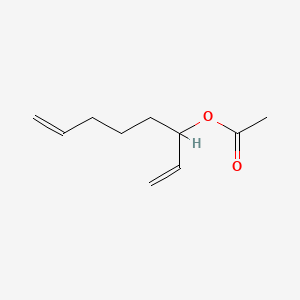
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B8593922.png)
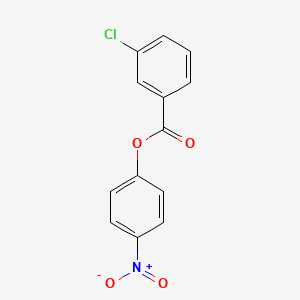
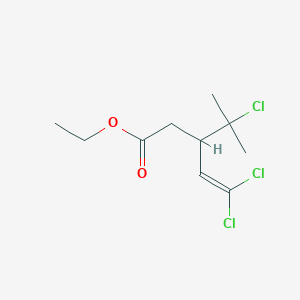
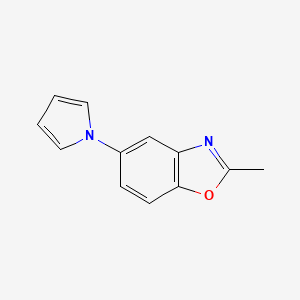
![1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine](/img/structure/B8593941.png)
